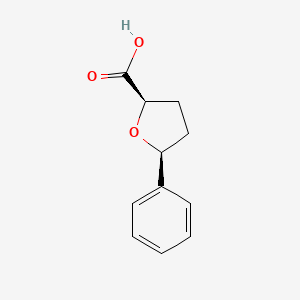
1-(2-methanesulfonylethyl)-5-methyl-1H-pyrazol-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(2-methanesulfonylethyl)-5-methyl-1H-pyrazol-3-ol” is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms. In this particular compound, a methanesulfonyl ethyl group is attached at the 1-position and a methyl group is attached at the 5-position of the pyrazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the aromatic pyrazole ring, with the methanesulfonyl ethyl group and the methyl group attached at the 1 and 5 positions, respectively .Chemical Reactions Analysis
Again, while specific reactions for this compound are not available, pyrazoles in general can undergo a variety of reactions, including substitutions, additions, and oxidations .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific groups present. For example, the presence of the methanesulfonyl group could make the compound more polar and potentially increase its solubility in polar solvents .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2-methanesulfonylethyl)-5-methyl-1H-pyrazol-3-ol involves the reaction of 2-methanesulfonyl ethyl hydrazine with 3-methyl-2-pyrazolin-5-one in the presence of a base to form the desired product.", "Starting Materials": [ "2-methanesulfonyl ethyl hydrazine", "3-methyl-2-pyrazolin-5-one", "Base (such as sodium hydroxide or potassium hydroxide)", "Solvent (such as ethanol or methanol)" ], "Reaction": [ "Step 1: Dissolve 2-methanesulfonyl ethyl hydrazine in a suitable solvent.", "Step 2: Add a base to the solution and stir until the base is dissolved.", "Step 3: Add 3-methyl-2-pyrazolin-5-one to the solution and stir for several hours at room temperature.", "Step 4: Isolate the product by filtration or extraction and purify by recrystallization or chromatography." ] } | |
CAS-Nummer |
2059970-93-1 |
Produktname |
1-(2-methanesulfonylethyl)-5-methyl-1H-pyrazol-3-ol |
Molekularformel |
C7H12N2O3S |
Molekulargewicht |
204.2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



